molecular formula C20H21BrN2O2 B11975824 9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-90-4

9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11975824
CAS No.: 303060-90-4
M. Wt: 401.3 g/mol
InChI Key: BQKCJKCJYJBMRE-UHFFFAOYSA-N
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Description

9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]oxazine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials, followed by cyclization and bromination reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.

    Cyclization: Further cyclization reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials and as a component in chemical processes

Mechanism of Action

The mechanism of action of 9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]

Uniqueness

What sets 9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine apart from similar compounds is its specific combination of functional groups and structural features.

Properties

CAS No.

303060-90-4

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H21BrN2O2/c1-3-4-20-23-18(16-11-14(21)7-10-19(16)25-20)12-17(22-23)13-5-8-15(24-2)9-6-13/h5-11,18,20H,3-4,12H2,1-2H3

InChI Key

BQKCJKCJYJBMRE-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)Br

Origin of Product

United States

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